An In-depth Technical Guide to the Chemical Properties and Applications of L-Alanine-d3
An In-depth Technical Guide to the Chemical Properties and Applications of L-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of L-Alanine-d3. Designed for a scientific audience, this document delves into the core characteristics of this isotopically labeled amino acid, offering detailed experimental protocols and visual representations of key pathways and workflows.
Core Chemical and Physical Properties
L-Alanine-d3, also known as (S)-2-Aminopropanoic-3,3,3-d3 acid, is a deuterated form of the non-essential amino acid L-Alanine. The replacement of the three hydrogen atoms on the methyl group with deuterium introduces a stable, non-radioactive isotopic label. This makes it an invaluable tool for a range of analytical and metabolic studies, particularly in mass spectrometry and NMR spectroscopy.
Table 1: General and Chemical Properties of L-Alanine-d3
| Property | Value | References |
| IUPAC Name | (2S)-2-amino-3,3,3-trideuteriopropanoic acid | [1] |
| Molecular Formula | C₃H₄D₃NO₂ | [2] |
| Linear Formula | CD₃CH(NH₂)COOH | [3][4] |
| Molecular Weight | 92.11 g/mol | [1][2][4][5] |
| CAS Number | 63546-27-0 | [1][2][3][4][5] |
| Isotopic Purity | ≥99 atom % D | [3][5][6] |
| Chemical Purity | ≥98% | [4][7] |
| Mass Shift | M+3 | [3][5] |
Table 2: Physical and Spectroscopic Properties of L-Alanine-d3
| Property | Value | References |
| Appearance | White solid | [2][3][6] |
| Melting Point | 314.5 °C (decomposes) | [3][5] |
| Solubility | 5 mg/mL in PBS (pH 7.2) | [2] |
| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | [3][5] |
| Storage Temperature | Room temperature, away from light and moisture | [4] |
Applications in Research and Drug Development
L-Alanine-d3 serves as a crucial tool in several research domains due to its nature as a stable isotope-labeled internal standard and metabolic tracer.
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Metabolic Studies: It is frequently used for in-vivo measurements of glucose and alanine metabolism, particularly in studies related to diabetes.[2][8] The glucose-alanine cycle, a key pathway for transporting nitrogen from muscle to the liver, can be effectively traced using L-Alanine-d3.[2]
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Mass Spectrometry (MS): In quantitative proteomics and metabolomics, L-Alanine-d3 is an ideal internal standard for the quantification of its unlabeled counterpart, L-Alanine, by GC- or LC-MS.[2] Its distinct mass shift of +3 Da allows for clear differentiation from endogenous L-Alanine.[3][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium labeling in L-Alanine-d3 is useful in biomolecular NMR for probing the structure, dynamics, and binding of biological macromolecules.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involving L-Alanine-d3.
This protocol outlines the use of L-Alanine-d3 as an internal standard for the accurate quantification of L-Alanine in a biological matrix (e.g., plasma, cell culture media).
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Preparation of Stock Solutions:
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Prepare a 1 mg/mL stock solution of L-Alanine in a suitable solvent (e.g., 0.1 M HCl).
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Prepare a 1 mg/mL stock solution of L-Alanine-d3 (internal standard) in the same solvent.
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Preparation of Calibration Standards:
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Perform serial dilutions of the L-Alanine stock solution to create a series of calibration standards with concentrations ranging from the expected physiological range of the samples.
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Spike a fixed concentration of the L-Alanine-d3 internal standard into each calibration standard.
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Sample Preparation:
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Thaw biological samples on ice.
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Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 or 4:1 ratio (solvent:sample).
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Vortex thoroughly and incubate at -20°C for at least 20 minutes.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
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Transfer the supernatant to a new tube and add the same fixed concentration of the L-Alanine-d3 internal standard.
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LC-MS Analysis:
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Inject the prepared standards and samples onto an appropriate LC column (e.g., a HILIC column for polar metabolites).
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Use a mobile phase gradient suitable for separating amino acids.
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Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both L-Alanine and L-Alanine-d3.
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-
Data Analysis:
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Integrate the peak areas for both the analyte (L-Alanine) and the internal standard (L-Alanine-d3).
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Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Alanine standards.
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Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.
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This protocol describes a method to trace the flow of alanine in a cellular model using L-Alanine-d3.
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Cell Culture:
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Culture cells (e.g., hepatocytes or myocytes) in standard growth medium to the desired confluency.
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On the day of the experiment, replace the standard medium with a medium containing a known concentration of L-Alanine-d3. The concentration should be physiologically relevant.
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Time-Course Experiment:
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Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the uptake and metabolism of L-Alanine-d3.
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Metabolite Extraction:
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At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.
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Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
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Collect the cell lysate and incubate at -20°C for 15 minutes.
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Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
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Sample Preparation for Analysis:
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Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
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For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents like MTBSTFA).
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For LC-MS analysis, reconstitute the dried extract in a suitable solvent.
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Mass Spectrometry Analysis:
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Analyze the samples to identify and quantify metabolites that have incorporated the deuterium label from L-Alanine-d3. This can include pyruvate, lactate, and intermediates of the TCA cycle.
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Data Analysis:
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Analyze the mass spectra to determine the extent of deuterium incorporation into downstream metabolites.
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This provides insights into the flux through the glucose-alanine cycle and related pathways.
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Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to L-Alanine-d3.
Caption: Workflow for a metabolic tracing experiment using L-Alanine-d3.
Caption: The Glucose-Alanine Cycle, a key metabolic pathway studied using L-Alanine-d3.
Caption: Logical relationship of L-Alanine-d3 to its applications and analytical techniques.
References
- 1. L-Alanine-3,3,3-d3 | C3H7NO2 | CID 12205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Alanine-3,3,3-d3 99 atom % D | 63546-27-0 [sigmaaldrich.com]
- 4. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. L -Alanine-3,3,3-d3 D 99atom 63546-27-0 [sigmaaldrich.com]
- 6. DL-Alanine-3,3,3-d3 | CymitQuimica [cymitquimica.com]
- 7. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7316-1 [isotope.com]
- 8. labmix24.com [labmix24.com]
